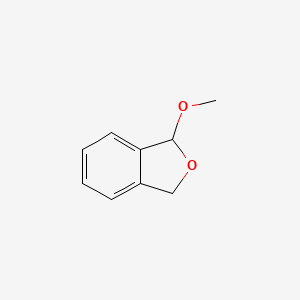

1,3-Dihydro-1-methoxyisobenzofuran

説明

1,3-Dihydro-1-methoxyisobenzofuran (CAS 67536-29-2) is a bicyclic organic compound featuring a fused benzene and furan ring system. The molecule comprises a methoxy (-OCH₃) substituent at the 1-position of the dihydroisobenzofuran core (C₉H₁₀O₂, molecular weight 150.17) . This structural motif confers unique electronic and steric properties, making it a valuable intermediate in pharmaceutical synthesis and materials science. Its reactivity is influenced by the electron-donating methoxy group, which stabilizes adjacent carbocations and directs electrophilic substitutions .

特性

IUPAC Name |

1-methoxy-1,3-dihydro-2-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O2/c1-10-9-8-5-3-2-4-7(8)6-11-9/h2-5,9H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHFOTZJVYJNYJC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1C2=CC=CC=C2CO1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30462556 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67536-29-2 | |

| Record name | 1,3-Dihydro-1-methoxyisobenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30462556 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Procedure Summary

- Starting Material: Phthalide (5)

- Reagents: Diisobutylaluminum hydride (DIBAL-H) in toluene at −78 °C

- Process: Phthalide is reduced by DIBAL-H to form 1,3-dihydroisobenzofuran-1-ol (6).

- Methylation: The resulting alcohol is methylated using boron trifluoride etherate in methanol, leading to this compound (7).

- Yield: Although literature reports yields up to 69%, practical yields are often lower (~2% in some trials), indicating sensitivity and difficulty in this method.

Reaction Conditions and Workup

- The reduction is carried out under nitrogen atmosphere to avoid oxidation.

- After reaction, the mixture is quenched with ether and sodium chloride solution, extracted, dried, and solvent removed under reduced pressure.

- The methylation step involves stirring with boron trifluoride etherate at 0 °C, followed by extraction with n-pentane and drying.

Analytical Data

- 1H-NMR and 13C-NMR confirm the structure.

- Purification often requires vacuum distillation.

Reference

Method 2: Acid-Promoted Ring Closure of 1,2-Bis(hydroxymethyl)benzene in Methanol

Procedure Summary

- Starting Material: 1,2-bis(hydroxymethyl)benzene (4), which itself is prepared by reduction of phthalic acid or phthalic acid esters using lithium aluminum hydride or borane-THF complex.

- Reagents: Concentrated sulfuric acid in methanol/pentane mixture.

- Process: Under acidic conditions, 1,2-bis(hydroxymethyl)benzene undergoes ring closure and methylation simultaneously to yield this compound (7).

- Yield: Moderate to good yields (~65-92% for intermediate steps; overall yields vary).

Reaction Conditions and Workup

- The reaction mixture is stirred at room temperature for several hours.

- Workup involves extraction with organic solvents, washing, drying, and solvent removal.

- Purification is typically done by column chromatography.

Analytical Data

- NMR spectra show characteristic signals for the methoxy and ring protons.

- The product is obtained as a colorless oil or solid.

Reference

Alternative Synthesis via Oxidation of Phthalan

Procedure Summary

- Starting Material: Phthalan (8)

- Reagents: 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), methanol, dry dichloromethane.

- Process: Oxidative methoxylation of phthalan under nitrogen atmosphere at room temperature yields this compound (7).

- Yield: High yield (~85%) reported.

Reaction Conditions and Workup

- Stirring for 13 hours at room temperature.

- Quenching with aqueous sodium hydrogen carbonate solution.

- Extraction, drying, and purification by silica gel chromatography.

Analytical Data

- Product confirmed by NMR and mass spectrometry.

- Purity and yield are high, making this a convenient synthetic route.

Reference

Comparative Data Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Phthalide (5) | DIBAL-H reduction at −78 °C, BF3·OEt2 methylation | ~2-69 | Sensitive, low yields in practice |

| 2 | 1,2-Bis(hydroxymethyl)benzene (4) | Conc. H2SO4 in MeOH/pentane, room temp | ~65-92 | Moderate to good yields, multi-step |

| 3 | Phthalan (8) | DDQ oxidation in MeOH/DCM, room temp | ~85 | High yield, mild conditions |

Research Findings and Notes

- The compound this compound is light sensitive and prone to polymerization; thus, handling under inert atmosphere and low temperature storage is recommended.

- The acid-promoted ring closure method (Method 2) is commonly used due to relatively straightforward conditions and good yields.

- The DDQ oxidation method (Method 3) offers a high-yield alternative with mild conditions and is suitable for scale-up.

- Reduction of phthalide followed by methylation (Method 1) is less favored due to lower reproducibility and yield.

- Analytical characterization by 1H-NMR, 13C-NMR, and IR spectroscopy is essential to confirm product identity and purity.

- The compound serves as a precursor for isobenzofuran synthesis via elimination reactions.

化学反応の分析

Types of Reactions

1,3-Dihydro-1-methoxyisobenzofuran undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert it into more saturated derivatives.

Substitution: It can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carbonyl compounds, while reduction can produce more saturated derivatives .

科学的研究の応用

Medicinal Chemistry

Research indicates that 1,3-dihydro-1-methoxyisobenzofuran may exhibit biological activities similar to other heterocyclic compounds. Its derivatives have been investigated for potential pharmacological effects:

- Antioxidant Activity : Studies have shown that compounds derived from isobenzofuran exhibit antioxidant properties. For instance, (Z)-3-benzylideneisobenzofuran-1(3H)-ones demonstrated significant antioxidant activity with varying efficacy compared to standard references .

- Antiplatelet Agents : The same derivatives were also evaluated for their antiplatelet effects, indicating a potential application in cardiovascular health .

Organic Synthesis

As a precursor compound, this compound plays a crucial role in synthesizing more complex organic molecules. Its high reactivity allows it to participate in various cycloaddition reactions, which are fundamental in creating diverse chemical structures used in pharmaceuticals and agrochemicals .

Case Study 1: Synthesis of Isoindolinones

A study explored the synthesis of 3-substituted isoindolinones through tandem reactions involving 2-formyl benzonitriles and this compound derivatives. This research highlighted the compound's utility in producing important classes of heterocyclic compounds with potential therapeutic applications .

Case Study 2: Diels–Alder Reactions

In another investigation, this compound was utilized as a diene in Diels–Alder reactions. The study provided insights into the kinetics and mechanisms of these reactions, showcasing the compound's role in organic synthesis and its ability to form complex structures efficiently .

作用機序

The mechanism of action of 1,3-Dihydro-1-methoxyisobenzofuran involves its interaction with various molecular targets and pathways. The compound can act as a nucleophile or electrophile in chemical reactions, depending on the conditions. Its reactivity is influenced by the presence of the methoxy group, which can stabilize or destabilize intermediates in different reactions .

類似化合物との比較

Positional Isomers: 1,3-Dihydro-4-methoxyisobenzofuran

The 4-methoxy positional isomer (CAS 1028202-56-3) shares the same molecular formula (C₉H₁₀O₂) but differs in the methoxy group’s placement. Key distinctions include:

Table 1: Comparison of Positional Isomers

Functional Group Variations: 5-Methoxyisobenzofuran-1(3H)-one

5-Methoxyisobenzofuran-1(3H)-one (CAS 4741-62-2, similarity score 0.90 ) introduces a ketone group at the 3-position, replacing the dihydro structure. Key differences:

- Reactivity: The 3-oxo group increases electrophilicity, making the compound prone to nucleophilic attacks (e.g., Grignard reactions) compared to the non-oxidized dihydro counterpart .

- Applications : The ketone derivative is more likely to participate in condensation reactions, serving as a precursor for heterocyclic compounds .

Substituted Derivatives: 3-[(3-Oxo-1,3-dihydroisobenzofuran-1-yl)amino]benzoic Acid

This compound (C₁₅H₁₁NO₄) incorporates an amino-benzoic acid moiety. Notable contrasts include:

- Hydrogen Bonding: The crystal structure reveals intermolecular O–H···O and N–H···O interactions, enhancing thermal stability compared to the non-polar 1-methoxy derivative .

Phosphonate Analog: Dimethyl (3-oxo-1,3-dihydroisobenzofuran-1-yl)phosphonate

The phosphonate group (-PO(OCH₃)₂) replaces the methoxy substituent, introducing:

- Electronic Effects : The electron-withdrawing phosphonate group reduces electron density on the aromatic ring, altering reaction pathways (e.g., favoring nucleophilic aromatic substitution) .

- Coordination Chemistry : Phosphonates can act as ligands for metal ions, expanding utility in catalysis or materials science .

Spiro and Polycyclic Derivatives: Fluorescein Analogs

Compounds like 3',6'-Dihydroxy-3H-spiro[isobenzofuran-1,9'-xanthen]-3-one (CAS 2321-07-5 ) feature extended conjugation systems. Differences include:

- Optical Properties : The spiroxanthene structure enables fluorescence, making these derivatives suitable for sensors or dyes, unlike the simpler 1-methoxyisobenzofuran .

- Molecular Complexity: Larger molecular weights (e.g., 332.3 for fluorescein derivatives) and multifunctional groups broaden applications in biotechnology .

Table 2: Comparative Overview of Key Compounds

生物活性

1,3-Dihydro-1-methoxyisobenzofuran (CAS: 67536-29-2) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural properties and potential biological activities. This article explores the compound's biological activity, including its mechanisms of action, therapeutic implications, and relevant case studies.

- Molecular Formula : C₉H₁₀O₂

- Molecular Weight : 150.18 g/mol

- Boiling Point : 106°C

This compound exhibits biological activity primarily through its interaction with various enzymes and receptors. The methoxy group enhances its lipophilicity, allowing for better membrane penetration and interaction with biological targets. Research indicates that it may modulate biochemical pathways by inhibiting or activating specific enzymes, which can lead to various physiological effects.

Biological Activities

The compound has been studied for several biological activities:

- Antioxidant Activity : Exhibits significant free radical scavenging properties, which can protect cells from oxidative stress.

- Anti-inflammatory Effects : Demonstrates potential in reducing inflammation through the inhibition of pro-inflammatory cytokines.

- Antimicrobial Properties : Shows efficacy against certain bacterial strains, suggesting potential use in antimicrobial formulations.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

-

Antioxidant Study :

- A study conducted by Naito and Rickborn (1980) demonstrated that derivatives of isobenzofuran exhibited strong antioxidant properties, which were attributed to the electron-donating ability of the methoxy group. This property is crucial for preventing cellular damage in oxidative stress-related diseases .

-

Anti-inflammatory Research :

- In vitro studies have shown that this compound can inhibit the production of nitric oxide (NO) in macrophages stimulated by lipopolysaccharides (LPS), indicating its potential as an anti-inflammatory agent .

- Antimicrobial Activity :

Data Table: Summary of Biological Activities

Q & A

Q. What are the common synthetic routes for 1,3-Dihydro-1-methoxyisobenzofuran, and how are reaction conditions optimized?

Methodological Answer: Synthesis typically involves multi-step protocols, including cyclization and functional group modifications. For example:

- Cyclization of aldehydes : Using n-BuLi in THF at −78 °C to deprotonate intermediates, followed by coupling with brominated methoxybenzaldehyde derivatives .

- Catalytic systems : Palladium(II) acetate with potassium bicarbonate under reflux conditions (e.g., 140 °C for 18 h) to form isobenzofuranone intermediates, as seen in analogous syntheses .

Q. Optimization Strategies :

- Temperature control : Lower temperatures (−78 °C) prevent side reactions in lithiation steps .

- Catalyst selection : Palladium catalysts improve regioselectivity in cyclization, while AgCN facilitates cyanide substitution .

- Solvent choice : Polar aprotic solvents (THF, CH3CN) enhance reaction efficiency .

Q. Table 1: Representative Reaction Conditions

| Step | Reagents/Catalysts | Conditions | Yield | Reference |

|---|---|---|---|---|

| Cyclization | Pd(OAc)₂, KHCO₃ | 140 °C, 18 h | 33% | |

| Substitution | AgCN | CH3CN, reflux | 65% |

Q. How is the structural characterization of this compound performed using crystallography and spectroscopy?

Methodological Answer:

- X-ray crystallography : Resolves bond lengths, angles, and hydrogen bonding. For example, monoclinic crystals (space group P21/c) with unit cell parameters a = 9.2922 Å, b = 8.4982 Å, and planar molecular geometry (mean deviation: 0.010 Å) .

- Spectroscopy :

- ¹H NMR : Methoxy protons appear at δ 3.89 ppm; aromatic protons show coupling patterns (e.g., δ 7.80 ppm for H3 in 5-methoxy derivatives) .

- IR : Key peaks include C=O stretches at ~1736 cm⁻¹ and O–CH₃ vibrations at ~1261 cm⁻¹ .

Q. Validation Tips :

- Compare experimental data with computed spectra (e.g., HREIMS for molecular ion validation) .

- Use weak hydrogen bonds (e.g., C–H⋯O) to confirm supramolecular interactions in crystal packing .

Advanced Research Questions

Q. What strategies resolve contradictions in reported synthetic yields when using different catalysts (e.g., AgCN vs. Pd)?

Methodological Answer:

- Mechanistic analysis : AgCN promotes nucleophilic substitution, while Pd catalysts enable cross-coupling. Conflicting yields may arise from competing pathways (e.g., oxidative addition vs. SN2).

- Parameter screening :

- Substrate scope : Electron-deficient aryl halides favor Pd-mediated reactions .

- Additives : Bases like KHCO₃ mitigate acid byproducts in Pd systems .

- Case study : Pd(OAc)₂ gave 33% yield in cyclization vs. AgCN’s 65% in substitution steps, highlighting step-dependent catalyst efficiency .

Q. Table 2: Catalyst Performance Comparison

| Catalyst | Reaction Type | Optimal Conditions | Yield Range |

|---|---|---|---|

| Pd(OAc)₂ | Cyclization | 140 °C, 18 h | 30–40% |

| AgCN | Substitution | Reflux, 5 h | 60–70% |

Q. How to design experiments to assess the bioactivity of this compound derivatives, particularly phytotoxic effects?

Methodological Answer:

- In vitro assays :

- Phytotoxicity : Use lettuce (Lactuca sativa) or ryegrass (Lolium perenne) seedlings to measure root elongation inhibition .

- Antioxidant activity : DPPH radical scavenging assays at 100–500 µM concentrations .

- Dose-response analysis : IC₅₀ values for bioactivity quantification.

- Structural analogs : Compare activity of methoxy-substituted derivatives (e.g., 5-methoxy vs. 6-methoxy isomers) to identify pharmacophores .

Q. Experimental Design Example :

Synthesize derivatives with varied substituents (e.g., –OCH₃, –Cl).

Screen for phytotoxicity at 0.1–1.0 mM concentrations.

Validate via LC-MS to rule out degradation artifacts .

Q. What challenges arise in determining hydrogen bonding networks in this compound crystals, and how are they addressed?

Methodological Answer:

- Weak interactions : C–H⋯O bonds (e.g., 2.50 Å) are difficult to resolve due to low electron density.

- Mitigation strategies :

- High-resolution XRD : Use synchrotron radiation (≤0.8 Å resolution) to detect subtle interactions .

- DFT calculations : Validate hydrogen bond energies (e.g., −3 to −5 kcal/mol for C–H⋯O) .

- Case study : In 5-methoxyisobenzofuran-1(3H)-one, weak C6–H6⋯O1 bonds form chains along the ac plane, stabilized by C8–H8A⋯O2 interactions .

Q. Table 3: Key Crystallographic Parameters

| Parameter | Value |

|---|---|

| Space group | P21/c |

| H-bond distance (C6–H6⋯O1) | 2.50 Å |

| Mean planar deviation | 0.010 Å |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。